2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound with significant potential in scientific research and applications. The compound's structure suggests interesting biological activities due to its unique spirocyclic framework and the presence of both amide and dioxo functionalities.
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide can be classified as an organic compound, specifically a derivative of acetic acid with a complex spirocyclic structure. It falls under the category of nitrogen-containing heterocycles due to the presence of nitrogen atoms within its structure.
The synthesis of 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions that may include cyclization, acylation, and functional group modifications.
The molecular structure of 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide features a spirocyclic core with multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 240.26 g/mol |
InChI Key | JDHLGQPYECBZSL-UHFFFAOYSA-N |
SMILES | CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O |
The compound is likely to participate in several chemical reactions due to its functional groups:
These reactions can be utilized for further functionalization of the compound, allowing for the exploration of various derivatives with potentially enhanced biological activity.
The mechanism of action for 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide is not well-documented but may involve interactions with biological targets such as enzymes or receptors.
Research into similar compounds suggests that the spirocyclic structure can confer unique binding properties, potentially leading to inhibition or modulation of specific biological pathways.
The compound appears as a powder at room temperature and has a specific appearance characteristic of many organic compounds.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Reactivity | Reactive towards nucleophiles |
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for confirming the identity and purity of the synthesized compound.
The potential applications for 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide include:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1